molecular formula C13H16FNOS B7500969 2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone

2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone

Cat. No. B7500969
M. Wt: 253.34 g/mol
InChI Key: MAYFARCKTXYJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone is a chemical compound with the molecular formula C14H18FNO2S. It is commonly referred to as FPSPE or FPE. This compound belongs to the class of piperidine derivatives and is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone has various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. The compound has also been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone in lab experiments is its potential therapeutic properties. It has been shown to have potential use in the treatment of various diseases, which makes it an attractive compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research on 2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone. One direction is to further investigate its potential therapeutic properties and to explore its use in the treatment of various diseases. Another direction is to study the compound's mechanism of action in more detail to gain a better understanding of how it works in the brain. Additionally, future research could focus on developing safer and more effective derivatives of 2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone for use in therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone involves the reaction of 2-Fluorobenzyl mercaptan with piperidin-1-ylacetyl chloride in the presence of a base. The reaction yields the desired product, which is then purified using column chromatography.

Scientific Research Applications

2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone has been widely used in scientific research for its potential therapeutic properties. It has been studied for its potential use in the treatment of various diseases such as depression, anxiety, and schizophrenia. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNOS/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYFARCKTXYJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)sulfanyl-1-piperidin-1-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.